molecular formula C17H14N4O4 B2653977 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 891117-10-5

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2653977
CAS No.: 891117-10-5
M. Wt: 338.323
InChI Key: QJFZWTAXGOZQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic molecules, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure comprises a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dimethylphenyl group and at the 2-position with a 3-nitrobenzamide moiety.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-6-7-11(2)14(8-10)16-19-20-17(25-16)18-15(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZWTAXGOZQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 2,5-dimethylphenyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The nitrobenzamide moiety is then introduced through a subsequent reaction with 3-nitrobenzoyl chloride under appropriate conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacteria and cancer cell lines.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescent sensors and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural similarities with derivatives reported in and , particularly in the 1,3,4-oxadiazole backbone. Key distinctions lie in substituent groups and functional motifs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target compound 2,5-dimethylphenyl, 3-nitrobenzamide ~360* ~150–170* Nitro, amide, oxadiazole
Compound 7c () 3-methylphenyl, sulfanyl-thiazolylmethyl 375 134–136 Amine, thiazole, sulfanyl, oxadiazole
Compound 7f () 2,5-dimethylphenyl, sulfanyl-thiazolylmethyl 389 170–172 Amine, thiazole, sulfanyl, oxadiazole
1,3,4-Thiadiazole derivatives () Pyridyl, arylaminothiourea ~250–300† Not reported Thiourea, thiadiazole, pyridine

*Estimated based on structural analogs. †Approximate range from .

Functional and Reactivity Differences

  • Electron Effects : The nitro group in the target compound enhances electron deficiency compared to the electron-donating methyl and amine groups in compounds 7c–7f . This may influence binding affinity in biological systems or catalytic activity.
  • Bioactivity: Compounds 7c–7f () contain thiazole and sulfanyl groups, which are associated with antimicrobial and enzyme-inhibitory properties.
  • Agricultural Applications : highlights 1,3,4-thiadiazoles with plant-growth-promoting properties due to thiourea moieties. The target compound lacks such groups, suggesting divergent applications .

Spectral Data Insights

  • IR : Strong absorption bands at 1670–1690 cm⁻¹ (amide C=O stretch) and 1520–1550 cm⁻¹ (nitro N-O stretch).
  • NMR : Aromatic proton signals between δ 7.0–8.5 ppm and methyl group signals at δ 2.2–2.5 ppm .

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of analogous compounds (e.g., 7c–7f) involves cyclization of thiosemicarbazides or condensation reactions, suggesting viable routes for the target compound’s preparation .
  • Thermal Stability : Higher melting points in dimethylphenyl-substituted analogs (e.g., 7f at 170–172°C) indicate that the target compound’s 2,5-dimethylphenyl group may enhance crystallinity and stability compared to simpler aryl groups .
  • Contradictions : emphasizes agricultural utility for thiourea-derived heterocycles, whereas nitro-substituted analogs like the target compound are more likely to be explored in medicinal or materials chemistry due to their reactive nitro group .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Molecular Formula: C19H16N4O2
Molecular Weight: 332.36 g/mol
CAS Number: 1208868-82-9

The compound features an oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This structural feature is crucial for its biological activity.

This compound exhibits its biological effects primarily through:

  • Targeting Specific Enzymes: The compound interacts with various enzymes and receptors, modulating their activity.
  • Inhibition of Toxin Entry: It has been shown to inhibit the entry of acid-dependent bacterial toxins and viruses into mammalian cells by disrupting endosomal trafficking pathways.

Biological Activity

Recent studies have demonstrated the following biological activities:

  • Antimicrobial Activity:
    • The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro assays indicate significant inhibitory effects against both gram-positive and gram-negative bacteria.
  • Antitumor Effects:
    • Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. Cell proliferation assays show that it can induce apoptosis in certain cancer types, suggesting potential as an anticancer agent .
  • Anti-inflammatory Properties:
    • The compound has demonstrated anti-inflammatory effects in preclinical models by reducing the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key observations include:

  • Substituents on the oxadiazole ring significantly affect the potency and selectivity of the compound.
  • Variations in the nitro group position can alter the compound's interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the oxadiazole ring (C-2 and C-5 carbons at ~165–170 ppm), nitro group (meta-substituted aromatic protons at δ 8.2–8.5 ppm), and dimethylphenyl protons (δ 2.3–2.6 ppm for methyl groups) .
  • FT-IR : Confirm the presence of C=O (amide, ~1680 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ matching the exact mass (e.g., m/z 366.1 for C₁₇H₁₄N₃O₄⁺) .

Advanced: How can researchers design experiments to evaluate its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

Q. Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays (CLSI guidelines) with a compound concentration range of 0.5–128 µg/mL. Include positive controls (e.g., vancomycin) and measure optical density at 600 nm after 24 hours .
  • Time-kill kinetics : Expose MRSA cultures to 2× MIC and aliquot samples at 0, 4, 8, and 24 hours for colony counting. Synergy with β-lactams can be tested via checkerboard assays .
  • In vivo models : Use Caenorhabditis elegans infection models to assess survival rates and pathogen load reduction .

Advanced: What strategies are effective for resolving contradictions in bioactivity data across studies?

Q. Methodological Answer :

  • Replicate assays : Perform triplicate experiments under standardized conditions (pH, temperature, solvent).
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Strain specificity : Test against multiple bacterial strains (e.g., ATCC controls) to identify variability in susceptibility .
  • Mechanistic studies : Compare membrane disruption (via SEM) or enzyme inhibition (e.g., LOX or BChE assays) to clarify mode of action .

Advanced: How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s antitumor activity?

Q. Methodological Answer :

  • Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (CF₃) on the benzamide ring to enhance lipophilicity and target binding .
  • Biological evaluation : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values to identify potent derivatives .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with oncogenic targets (e.g., EGFR or tubulin) and guide synthetic modifications .

Advanced: What methodologies are recommended for studying its enzyme inhibition kinetics (e.g., α-glucosidase or LOX)?

Q. Methodological Answer :

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Calculate KiK_i (inhibition constant) using Lineweaver-Burk plots .
  • Reversibility testing : Dilute the enzyme-inhibitor mixture 100-fold; resumed activity indicates reversible binding.
  • Spectrophotometric detection : Monitor LOX activity at 234 nm (conjugated diene formation) or α-glucosidase via p-nitrophenol release at 405 nm .

Advanced: How can in silico approaches predict metabolic stability and toxicity profiles?

Q. Methodological Answer :

  • ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 metabolism, and hepatotoxicity. Key parameters include LogP (<5) and topological polar surface area (<140 Ų) .
  • Metabolite identification : Simulate Phase I metabolism (e.g., nitro reduction to amine) using GLORYx or MetaTox .
  • Docking for toxicity : Model interactions with hERG channels to assess cardiac risk .

Advanced: What crystallographic techniques validate its solid-state structure?

Q. Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/chloroform). Resolve structure to confirm bond lengths (C-N in oxadiazole: ~1.31 Å) and dihedral angles (between benzamide and oxadiazole: ~15–25°) .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O) stabilizing the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.